molecular formula C9H15N3S B13318459 2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine

2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B13318459
M. Wt: 197.30 g/mol
InChI Key: VANUYBPRCOOFPO-UHFFFAOYSA-N
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Description

2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with an aminopropylsulfanyl group at the 2-position and methyl groups at the 4- and 6-positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 2-aminopropylthiol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the aminopropylsulfanyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like ethanol or dimethyl sulfoxide .

Chemical Reactions Analysis

2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the aminopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Scientific Research Applications

2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The aminopropylsulfanyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-6(10)5-13-9-11-7(2)4-8(3)12-9/h4,6H,5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANUYBPRCOOFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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